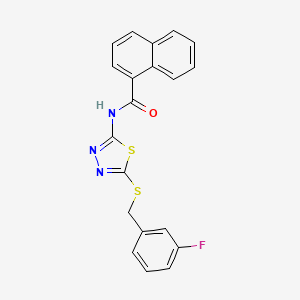

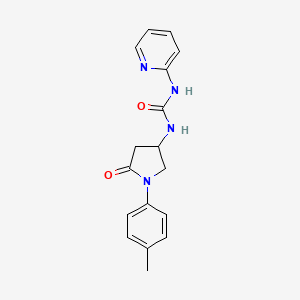

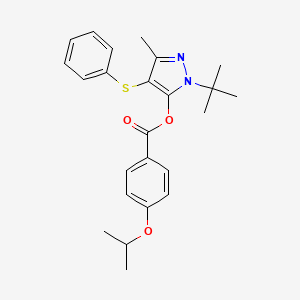

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-2-yl)urea, also known as OTUPU, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine urea derivatives and has been shown to exhibit a wide range of biochemical and physiological effects.

Scientific Research Applications

Electrochemical Applications

Microporous activated carbon treated with compounds containing nitrogen- and oxygen-containing functional groups, such as ureas, has been investigated for its electrochemical performance in supercapacitors. These modifications have shown to enhance pseudocapacitance due to the presence of pyrrolic and pyridinic nitrogen along with quinone oxygen functional groups (Hulicova‐Jurcakova et al., 2009).

Synthesis of Active Pharmaceutical Ingredients

Stereoselective synthesis techniques have been developed for active metabolites of potent kinase inhibitors, employing steps that might resemble those used for synthesizing compounds like "1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-2-yl)urea". These methods involve stereospecific hydroboration and oxidation-reduction sequences to achieve desired stereochemistry (Chen et al., 2010).

Bioelectrochemical Systems

The bioelectrochemical conversion of urea to nitrogen using carbon electrodes modified with aminated compounds indicates a novel pathway for urea decomposition, potentially relevant to environmental or analytical applications involving urea or related compounds (Watanabe et al., 2009).

Antimicrobial Activity

N-Substituted ureas have been synthesized and evaluated for their antimicrobial activity, demonstrating the potential for such compounds in developing new antimicrobial agents (Reddy et al., 2003).

Intramolecular Hydrogen Bonding

Studies on pyrid-2-yl ureas have explored their conformational dynamics and interactions, including intramolecular hydrogen bonding and complexation with other molecules. These studies provide insight into the structural and electronic factors influencing the behavior of such compounds (Chien et al., 2004).

properties

IUPAC Name |

1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c1-12-5-7-14(8-6-12)21-11-13(10-16(21)22)19-17(23)20-15-4-2-3-9-18-15/h2-9,13H,10-11H2,1H3,(H2,18,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMMIYVKITYCRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-2-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2735433.png)

![3-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2735444.png)

![Methyl 4-(pyrazolo[1,5-a]pyridin-5-ylcarbamoyl)benzoate](/img/structure/B2735449.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2735450.png)